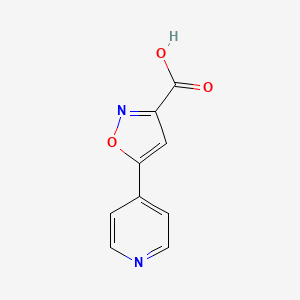![molecular formula C11H16ClN3O B2858899 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926247-09-8](/img/structure/B2858899.png)
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is a chemical compound with the molecular formula C11H16ClN3O . It is related to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” consists of a benzene ring attached to an amide group and substituted with amino and chloro groups . The exact 3D structure can be viewed using specific chemical software .Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is 241.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data .Applications De Recherche Scientifique
Antitumor Activity
A study by Denny et al. (1987) explored the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including compounds with similar structures to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. They found that these derivatives, especially those with electron-withdrawing substituents, showed significant in vivo antitumor activity against solid tumors, suggesting potential applications in cancer therapy (Denny et al., 1987).
Inhibition of Cyclotrimerization Processes
Research by Davies et al. (1997) demonstrated the use of similar compounds in inhibiting cyclotrimerization processes, specifically in the context of benzonitrile. This study indicates potential applications in chemical synthesis and manufacturing processes (Davies et al., 1997).
Structure-Activity Relationships in Antitumor Agents
Another study by Rewcastle et al. (1986) focused on the structure-activity relationships of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. Their findings contribute to the understanding of how structural changes in these compounds influence their antitumor activity, which is critical for developing more effective cancer treatments (Rewcastle et al., 1986).
Applications in Neuroleptic Drugs
A 1985 study by Furuya et al. examined the structure of a benzamide derivative closely related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. Their work contributes to ongoing research in developing potent neuroleptic drugs, which are used in the treatment of psychiatric disorders (Furuya et al., 1985).
Chemical Functionalities in Allosteric Modulation
Research by Khurana et al. (2014) highlighted the importance of specific chemical functionalities, including compounds similar to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide, in improving allosteric modulation for the cannabinoid type 1 receptor. This has implications for the development of drugs targeting this receptor, which is significant in various physiological processes (Khurana et al., 2014).
Synthesis of Aromatic Polymers
A 1990 study by Lin et al. investigated the synthesis of new aromatic polymers containing compounds structurally related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. This research could have applications in the field of polymer science and material engineering (Lin et al., 1990).
Propriétés
IUPAC Name |
5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCRORDEUJPUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)


![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)